molecular formula C12H11NO5 B2694629 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid CAS No. 26577-34-4

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid

Cat. No.: B2694629
CAS No.: 26577-34-4
M. Wt: 249.222
InChI Key: ARQVQTROBUYMIT-UHFFFAOYSA-N
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Description

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid is a heterocyclic organic compound featuring an isoindolone ring fused to a succinic acid moiety. The isoindolone core (1-oxo-1,3-dihydro-2H-isoindol-2-yl) provides a rigid planar structure, while the succinic acid group introduces carboxylic acid functionality, enabling hydrogen bonding and metal coordination.

Properties

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-10(15)5-9(12(17)18)13-6-7-3-1-2-4-8(7)11(13)16/h1-4,9H,5-6H2,(H,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQVQTROBUYMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid typically involves the reaction of phthalic anhydride with amino acids or their derivatives. One common method includes the condensation of phthalic anhydride with an amino acid like glycine, followed by cyclization to form the isoindoline ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid involves its interaction with specific molecular targets. The isoindoline moiety can bind to proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Bioactivity (IC₅₀/Notes) Source (Evidence ID)
This compound (Target) C₁₂H₁₁NO₅* ~265.22* Succinic acid chain Not explicitly reported (Kinase inhibition potential inferred)
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid C₁₂H₉NO₆ 263.20 Additional ketone at C3 of isoindolone N/A (Used in synthetic intermediates)
2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid C₁₂H₁₁NO₃ 217.22 Shorter butanoic acid chain N/A
3-(2,3-Dichlorophenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid C₁₇H₁₃Cl₂NO₃ 350.20 Dichlorophenyl substitution; propanoic acid chain Anti-inflammatory activity (Inferred)
2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid C₁₉H₂₄O₅ 332.39 Bulky tert-butyl and phenolic groups Potent enzyme inhibitor (IC₅₀ < 1 µM)
2-(4,5,6,7-Tetraiodo-1,3-dioxo-isoindol-2-yl)propanoic acid C₁₁H₅I₄NO₄ 746.78 Tetraiodo substitution; propanoic acid chain CK2 kinase inhibitor (IC₅₀ = 0.15 µM)

*Estimated based on structural similarity to and .

Key Observations:

Chain Length and Functionality: The succinic acid chain in the target compound provides two carboxylic acid groups, enhancing solubility and metal-chelation capacity compared to shorter-chain analogs like butanoic or propanoic acid derivatives . Bulky substituents (e.g., tert-butyl in ) improve bioactivity by enhancing binding affinity to enzyme pockets .

Aromatic groups (e.g., dichlorophenyl in ) introduce steric and electronic effects, modulating target selectivity .

Bioactivity and Toxicity Profiles

  • The succinic acid moiety may enable interactions with positively charged residues in active sites .
  • Toxicity : Simpler analogs (e.g., unsubstituted succinic acid derivatives) are generally less toxic than halogenated or bulky variants, as seen in , where tert-butyl groups reduced toxicity compared to parent compounds .

Biological Activity

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid (CAS No. 26577-34-4) is an organic compound characterized by its unique structural features, including an isoindoline moiety fused with a succinic acid derivative. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein interactions.

The molecular formula of this compound is C12H11NO5, with a molecular weight of 249.22 g/mol. Its structure allows for various chemical reactions, which can modify its biological activity.

PropertyValue
Molecular FormulaC12H11NO5
Molecular Weight249.22 g/mol
CAS Number26577-34-4
Synonyms2-(1-Oxoisoindolin-2-yl)succinic acid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The isoindoline moiety can bind to proteins or enzymes, potentially inhibiting their activity and affecting various biological pathways. This mechanism is crucial for therapeutic applications, especially in treating diseases linked to oxidative stress and inflammation.

Antioxidant Activity

Research indicates that compounds similar to this compound can modulate the Nrf2-Keap1 pathway, which plays a significant role in cellular defense against oxidative stress. Inhibitors of the Nrf2-Keap1 protein-protein interaction (PPI) have potential therapeutic implications for metabolic and autoimmune disorders .

Enzyme Inhibition

Studies have demonstrated that derivatives of this compound exhibit enzyme inhibitory properties. For example, it may inhibit certain kinases or phosphatases involved in critical signaling pathways, which could lead to significant effects on cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Nrf2-Keap1 Interaction : A study highlighted the importance of this compound in inhibiting the Keap1-Nrf2 PPI, showcasing its potential as a therapeutic agent against oxidative stress-related diseases .
  • In Vivo Studies : Experimental models have shown that derivatives can protect against renal ischemia-reperfusion injury by modulating oxidative stress pathways .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that these compounds exhibit favorable solubility and permeability profiles, making them suitable candidates for drug development.

Q & A

(Basic) What spectroscopic techniques are recommended for structural characterization of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid, and how are they applied?

Methodological Answer:
The compound is typically characterized using FT-IR , FT-Raman , and NMR spectroscopy to confirm its structure and functional groups. For example:

  • FT-IR identifies carbonyl (C=O) stretching vibrations near 1700–1750 cm⁻¹ and isoindole ring vibrations.
  • FT-Raman resolves aromatic C–H bending modes and succinic acid backbone vibrations.
  • ¹H/¹³C NMR assigns protons and carbons in the isoindole and succinic acid moieties. Theoretical calculations (e.g., density functional theory, DFT) validate experimental spectral assignments by simulating vibrational frequencies and chemical shifts .

Table 1: Example spectral assignments for analogous isoindole derivatives (from ):

Vibrational Mode FT-IR (cm⁻¹) FT-Raman (cm⁻¹) Theoretical (DFT)
C=O stretching172517231730
N–H bending159015881595

(Basic) What synthetic routes are reported for preparing this compound, and what are critical reaction parameters?

Methodological Answer:
The compound is synthesized via phthalimide-based coupling reactions . Key steps include:

  • Condensation : Reacting isoindole-1,3-dione derivatives with succinic anhydride under acidic or basic catalysis.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Temperature control : Reactions are typically conducted at 80–100°C to balance yield and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Yield optimization requires monitoring pH and stoichiometry .

(Basic) How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Moisture-sensitive due to the succinic acid moiety .
  • Handling : Use gloves , lab coats , and fume hoods to minimize exposure. Avoid dust formation (risk of inhalation; acute oral toxicity class 4, H302) .
  • Incompatibilities : Reacts with strong oxidizers; avoid contact with bases to prevent esterification .

(Advanced) How can computational methods resolve contradictions in vibrational spectral assignments?

Methodological Answer:
Discrepancies between experimental and theoretical spectral data arise from anharmonicity effects or solvent interactions . To address this:

Perform DFT calculations with solvent models (e.g., PCM for polar solvents).

Compare scaled harmonic frequencies (e.g., 0.96–0.98 scaling factor) to experimental FT-IR/Raman.

Analyze potential energy distributions (PED) to assign ambiguous peaks. For example, isoindole ring deformations may overlap with succinic acid vibrations, requiring deconvolution .

(Advanced) What strategies analyze hydrogen-bonding networks in crystalline forms?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) and Hirshfeld surface analysis reveal hydrogen-bonding patterns:

  • SC-XRD : Identifies O–H···O and N–H···O interactions between the isoindole carbonyl and succinic acid groups. For example, Gallagher & Murphy (2001) reported O···O distances of 2.65–2.75 Å in analogous structures .
  • Hirshfeld analysis : Quantifies intermolecular interactions (e.g., π–π stacking in isoindole rings) using CrystalExplorer software .

Table 2: Hydrogen-bond parameters (from ):

Interaction Donor–Acceptor Distance (Å) Angle (°)
O–H···O2.68165
N–H···O2.72158

(Advanced) How can degradation pathways be experimentally mapped under varying pH conditions?

Methodological Answer:

  • Kinetic studies : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC-UV/MS to identify products (e.g., hydrolyzed isoindole or decarboxylated succinic acid).
  • Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis mechanisms.
  • Accelerated stability testing : Apply Arrhenius kinetics to predict shelf-life under storage conditions .

(Advanced) What in vitro assays assess the compound’s toxicity profile for preclinical studies?

Methodological Answer:

  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) at 10–100 µM concentrations.
  • Reactive oxygen species (ROS) : Measure intracellular ROS using DCFH-DA fluorescence.
  • Metabolic stability : Use liver microsomes (human/rat) to quantify CYP450-mediated degradation .

(Basic) What analytical methods confirm purity and quantify impurities?

Methodological Answer:

  • HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/0.1% formic acid), UV detection at 254 nm.
  • LC-MS : Identifies impurities via molecular ion peaks (e.g., m/z for hydrolyzed byproducts).
  • Karl Fischer titration : Quantifies water content (<0.5% w/w) .

(Advanced) How do steric and electronic effects influence its reactivity in nucleophilic substitutions?

Methodological Answer:

  • Steric hindrance : The isoindole ring’s planar structure restricts nucleophilic attack at the carbonyl carbon.
  • Electronic effects : Electron-withdrawing succinic acid groups increase electrophilicity of the isoindole carbonyl.
  • DFT studies : Calculate Fukui indices to map nucleophilic/electrophilic sites .

(Basic) What regulatory guidelines govern its use in laboratory settings?

Methodological Answer:

  • OSHA standards : Classified as hazardous (29 CFR 1910.1200); requires SDS availability and PPE compliance .
  • Waste disposal : Follow EPA guidelines for incineration (high-efficiency, >1200°C) or chemical neutralization .

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